Antifungal agent 63
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Overview
Description
Antifungal Agent 63 is a potent compound used to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of fungal pathogens. This compound is particularly noted for its efficacy in treating systemic and superficial fungal infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 63 involves several steps, starting with the preparation of the core structure. This typically involves a series of organic reactions, including alkylation, acylation, and cyclization. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent quality control measures to ensure consistency and efficacy. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions: Antifungal Agent 63 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Antifungal Agent 63 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antifungal mechanisms and develop new antifungal agents.
Biology: Employed in research to understand fungal cell biology and the impact of antifungal treatments on fungal pathogens.
Medicine: Utilized in clinical studies to evaluate its efficacy and safety in treating various fungal infections.
Industry: Applied in the development of antifungal coatings and materials to prevent fungal growth in various environments.
Mechanism of Action
Antifungal Agent 63 exerts its effects by targeting specific molecular pathways in fungal cells. It primarily inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane. By disrupting ergosterol synthesis, the compound increases membrane permeability, leading to cell lysis and death. The molecular targets include enzymes such as lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis.
Comparison with Similar Compounds
- Posaconazole
- Voriconazole
- Amphotericin B
- Itraconazole
Comparison: Antifungal Agent 63 is unique in its high efficacy and broad-spectrum activity compared to other antifungal agents. While compounds like posaconazole and voriconazole are effective, this compound offers a more potent action against resistant fungal strains. Additionally, its mechanism of action, targeting ergosterol synthesis, provides a distinct advantage in treating systemic infections.
Properties
Molecular Formula |
C31H30N4S |
---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
1-benzyl-3-[(1R,2R)-2-(1H-indol-3-ylmethylamino)-1,2-diphenylethyl]thiourea |
InChI |
InChI=1S/C31H30N4S/c36-31(34-20-23-12-4-1-5-13-23)35-30(25-16-8-3-9-17-25)29(24-14-6-2-7-15-24)33-22-26-21-32-28-19-11-10-18-27(26)28/h1-19,21,29-30,32-33H,20,22H2,(H2,34,35,36)/t29-,30-/m1/s1 |
InChI Key |
UXUOKYRXXRZNBE-LOYHVIPDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NCC4=CNC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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